1,2-Distearoyl-sn-glycerol
Description
Overview of 1,2-Distearoyl-sn-glycerol as a Key Glycerolipid in Biological Systems
This compound is a specific diacylglycerol (DAG), a class of glycerolipids composed of a glycerol (B35011) molecule esterified to two fatty acid chains. numberanalytics.comontosight.ai In this particular molecule, the fatty acids are both stearic acid, a long-chain saturated fatty acid (18:0), attached at the sn-1 and sn-2 positions of the glycerol backbone. caymanchem.com As a glycerolipid, this compound is a fundamental component of biological membranes and an important intermediate in lipid metabolism. biosynth.comum.es
Glycerolipids are essential for life, forming the structural basis of cell membranes and participating in a vast array of cellular processes. mdpi.comethernet.edu.et Diacylglycerols, including this compound, are integral to these functions. They are found within the lipid bilayer of cellular membranes, such as the plasma membrane, where their hydrophobic nature keeps them anchored. nih.govsigmaaldrich.com The composition of acyl chains in DAG molecules, such as the stearic acid chains in this compound, can influence the physical properties of the membrane, including its fluidity and the formation of specific lipid domains. gerli.com Beyond its structural role, this compound participates in metabolic pathways, primarily as a precursor in the biosynthesis of other lipids like triacylglycerols and phospholipids (B1166683). nih.govnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₉H₇₆O₅ |
| Molar Mass | 625.02 g/mol |
| IUPAC Name | [(2S)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate |
| Physical Description | White to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and ethanol |
| Data sourced from multiple references. biosynth.comnih.govapexbt.comchemicalbook.comcymitquimica.com |
Historical Perspectives and Early Discoveries of Diacylglycerol Functionality
The understanding of diacylglycerol's (DAG) role in biology has evolved significantly over time. Initially, DAGs were primarily recognized as simple intermediates in the metabolic pathways of lipid synthesis and breakdown, particularly in the formation and hydrolysis of triglycerides. numberanalytics.com For a considerable period, their function was viewed mainly through this metabolic lens.
A paradigm shift occurred in the late 1970s with the groundbreaking work of Nishizuka and his colleagues. Their research unveiled an entirely new field of lipid signaling by identifying Protein Kinase C (PKC) as the first cellular receptor for DAG. nih.gov This discovery was pivotal, as it established DAG as a second messenger—a molecule that relays signals received at the cell surface to target molecules within the cell. sigmaaldrich.com Specifically, it was found that the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), by the enzyme phospholipase C (PLC) generates two second messengers: inositol (B14025) trisphosphate (IP₃) and DAG. sigmaaldrich.com While IP₃ diffuses into the cytoplasm, DAG remains in the membrane to activate PKC. sigmaaldrich.com This finding illuminated a critical mechanism by which external signals are transduced into cellular responses, moving DAG from its status as a mere metabolic intermediate to that of a key signaling molecule. um.es
Contemporary Significance of this compound in Cellular and Membrane Biology Research
In modern biomedical research, this compound and other diacylglycerols are recognized for their multifaceted roles in cellular regulation and membrane dynamics. The initial discovery of DAG as a PKC activator has expanded to include a host of other DAG-binding proteins, solidifying its status as a crucial node in cellular signaling networks. um.esnih.gov These DAG effectors, which all contain a characteristic C1 domain for DAG binding, include chimaerins, Ras guanyl-releasing proteins (RasGRPs), and protein kinase D (PKD), among others. nih.gov The activation of these proteins by DAG influences a wide range of cellular processes, from cell growth and differentiation to immune responses and neurotransmission. um.esnih.gov
The specific acyl chain composition of DAG, such as the two stearoyl chains in this compound, is an area of active investigation, as it is understood that structural diversity can lead to differential activation of effector proteins and distinct biological outcomes. gerli.com Subtle differences in the fatty acid chains can significantly alter lipid-protein affinities and the kinetics of lipid movement within the membrane. gerli.com
In the context of membrane biology, this compound is a valuable tool. Its defined chemical structure makes it useful in creating model membranes and liposomes to study the physical properties of lipid bilayers, protein-lipid interactions, and membrane fusion. sigmaaldrich.comcymitquimica.com Researchers utilize synthetic lipids like this compound to construct artificial membranes with controlled compositions, allowing for detailed investigation of the roles of specific lipids in membrane function. mdpi.comrsc.org Furthermore, its properties as an emulsifier and stabilizer have led to its use in the formulation of lipid-based nanoparticles for research into gene and drug delivery systems, where it can facilitate cellular uptake. chemimpex.comnih.gov
Table 2: Key Research Applications of this compound
| Application Area | Specific Use | Research Focus |
| Signal Transduction | Activation of Protein Kinase C (PKC) and other DAG effectors | Studying cellular signaling pathways, enzyme regulation, and cellular responses to stimuli. nih.govechelon-inc.com |
| Membrane Biology | Component of model membranes (e.g., liposomes) | Investigating lipid bilayer properties, membrane dynamics, and protein-lipid interactions. sigmaaldrich.comcymitquimica.com |
| Drug Delivery Research | Emulsifier and stabilizer in lipid-based nanoparticles | Developing and studying novel therapeutic delivery systems for enhanced solubility and cellular uptake. chemimpex.comnih.gov |
| Metabolomics | Internal standard | Quantifying molecular species of diacylglycerols and other phospholipids in biological samples. medchemexpress.comglpbio.com |
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUSDOQQWJGJQS-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147249 | |
| Record name | 1,2-Distearin, S- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:0/18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10567-21-2 | |
| Record name | 1,2-Distearin, S- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Distearin, S- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DISTEARATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9379Q535O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Academic Synthesis and Derivatization Strategies of 1,2 Distearoyl Sn Glycerol
Established Synthetic Routes for 1,2-Distearoyl-sn-glycerol Analogs in Research
The synthesis of this compound and its analogs is a multi-step process that requires precise control over stereochemistry and regioselectivity. Researchers have developed various strategies to achieve high purity and yield, broadly categorized into enzymatic, chemo-enzymatic, and purely chemical methods.
Enzymatic and Chemo-enzymatic Synthesis Approaches
Enzymatic and chemo-enzymatic methods are prized for their high stereoselectivity and mild reaction conditions, often minimizing the need for complex protection and deprotection steps common in classical organic synthesis. Lipases, in particular, have proven to be powerful biocatalysts in lipid synthesis.
A common chemo-enzymatic strategy begins with a chiral precursor, such as (R)- or (S)-solketal, which provides the glycerol (B35011) backbone with a defined stereochemistry. mdpi.com Lipases, such as that from Candida antarctica (CAL-B), are then employed for their regioselectivity, specifically acylating the primary hydroxyl groups of the glycerol backbone. mdpi.commdpi.com This enzymatic acylation can be performed using stearic acid or its activated esters. For instance, a six-step chemo-enzymatic approach can be used to synthesize ABC-type triacylglycerols, where different fatty acids are introduced in a controlled manner, a process that can be adapted for the synthesis of specific diacylglycerols. mdpi.com
The synthesis of structured triacylglycerols often involves a combination of enzymatic acylation and chemical modifications. researchgate.net For example, an immobilized Candida antarctica lipase (B570770) can be used for its excellent regioselectivity towards the end positions of glycerol, followed by the chemical introduction of a different fatty acid at the middle position. researchgate.net This highlights the synergy between biological and chemical techniques to construct complex lipid structures.
| Method | Key Features | Typical Enzymes | Advantages | Reference(s) |
| Enzymatic Acylation | High regioselectivity for primary hydroxyl groups. | Candida antarctica lipase (CAL-B) | Mild reaction conditions, high stereospecificity, reduced byproducts. | mdpi.commdpi.com |
| Chemo-enzymatic Synthesis | Combination of enzymatic steps with chemical modifications. | Lipases, Glucosidases | Versatile for creating a wide range of structured lipids. | researchgate.netnorthwestern.edu |
Chemical Synthetic Methods for Stereospecific this compound Production
Purely chemical methods provide a robust and scalable route to stereospecific this compound. These methods often rely on the use of chiral starting materials and a series of well-defined reaction steps to build the target molecule.
One efficient method starts from allyl bromide, which is converted to an allyl ether and then dihydroxylated using a chiral catalyst to produce a stereospecific glycerol derivative. nih.gov This intermediate is then diacylated with stearic acid, and a protecting group is removed under mild conditions to yield the final 1,2-diacyl-sn-glycerol, avoiding acyl migration. nih.gov
Another approach involves starting with commercially available optically active glycerol derivatives. For instance, a method for preparing optically active (S)-1,2-distearoyl-3-benzyloxypropane involves the enzymatic stereoselective acylation of a prochiral glycerol derivative. google.com Subsequent chemical steps can then be used to yield the desired this compound. A patent describes a method starting from 3-halogenated propylene, which undergoes a catalyzed oxidation to form a chiral diol, followed by addition of stearic anhydride (B1165640) or stearoyl chloride. google.comgoogle.com
The synthesis of related phosphocholines can also start from 1,2-dipalmitoyl- or 1,2-distearoyl-PC, which is hydrolyzed and then reacylated to create heterodiacyl lecithins. umich.edu These can then be converted to the desired diacylglycerol.
Derivatization of this compound for Research Applications
This compound is a versatile precursor for the synthesis of more complex phospholipids (B1166683) that are indispensable in various research fields, particularly in the construction of liposomes and other lipid-based nanoparticles for drug delivery and membrane studies.
Synthesis of Phosphocholine (B91661) Derivatives (e.g., 1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569), DSPC) for Membrane Studies
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a key component in the formulation of liposomes due to its high transition temperature, which imparts rigidity and stability to the lipid bilayer. nih.govplos.org The synthesis of DSPC from this compound involves the phosphorylation of the free hydroxyl group at the sn-3 position, followed by the attachment of the choline (B1196258) headgroup.
A common synthetic route involves the reaction of this compound with a phosphorylating agent, followed by coupling with a protected choline derivative. google.comgoogle.com A patent describes a method where (R)-1,2-glycerol distearate-glycerol-3-phosphatidic acid is reacted with choline tosilate in the presence of trichloroacetonitrile (B146778) in anhydrous pyridine (B92270) to yield (R)-1,2-DSPC. google.comgoogle.com Another method describes the acylation of sn-glycero-3-phosphocholine with stearoyl chloride to produce DSPC. researchgate.net The synthesis of DSPC is crucial for creating stable liposomes used in drug delivery systems and as components of lipid nanoparticles (LNPs). nih.govbiosynth.com
| Derivative | Starting Material | Key Reagents | Application | Reference(s) |
| DSPC | This compound | Phosphorylating agent, Choline derivative | Liposome (B1194612) formation, Membrane studies | google.comgoogle.comnih.gov |
Preparation of Phosphoglycerol Derivatives (e.g., 1,2-Distearoyl-sn-glycero-3-phosphoglycerol, DSPG) for Delivery Systems
1,2-Distearoyl-sn-glycero-3-phosphoglycerol (DSPG) is an anionic phospholipid that is also widely used in the formulation of liposomes, often to modulate the surface charge and interaction with biological systems. nih.govresearchgate.netmedchemexpress.com Liposomes containing DSPG have been shown to be efficiently taken up by macrophages, making them promising for targeted delivery to these cells in conditions like atherosclerosis. nih.gov
The synthesis of DSPG from this compound follows a similar phosphorylation strategy as for DSPC, but with the coupling of a protected glycerol molecule instead of choline. The presence of the negatively charged phosphoglycerol headgroup can influence the biodistribution and cellular uptake of the liposomes. nih.gov DSPG-containing liposomes have been investigated for their ability to induce antigen-specific regulatory T cells, highlighting their potential in immunomodulatory therapies. researchgate.netmedchemexpress.com
Modification with Polyethylene (B3416737) Glycol (PEG) for Enhanced Research Utility
The modification of lipids with polyethylene glycol (PEG), a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic properties of liposomes and other nanoparticles. biochempeg.com PEGylated lipids, such as those derived from this compound, create a hydrophilic corona on the surface of nanoparticles, which sterically hinders the binding of opsonins and reduces uptake by the reticuloendothelial system, thereby prolonging circulation time. biochempeg.comresearchgate.net
A common PEGylated derivative is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG). researchgate.netnih.govcd-bioparticles.net The synthesis involves coupling a pre-activated PEG chain to the headgroup of DSPE. The length of the PEG chain can be varied to fine-tune the properties of the resulting nanoparticle. biochempeg.com These PEGylated lipids are crucial components in many clinically approved and investigational drug delivery systems, including mRNA vaccines. biochempeg.com
| Modification | Derivative Example | Purpose | Key Benefit | Reference(s) |
| PEGylation | DSPE-PEG | To create "stealth" liposomes. | Prolonged circulation time in the bloodstream. | biochempeg.comresearchgate.net |
Membrane Biophysics and Lipid Organization Studies Utilizing 1,2 Distearoyl Sn Glycerol
Role of 1,2-Distearoyl-sn-glycerol and its Phospholipid Derivatives in Lipid Bilayer Formation
1,2-Diacyl-sn-glycerols (DAGs), such as this compound, are fundamental constituents of cellular membranes, albeit in small quantities, approximately 1 mole% of the total lipids nih.gov. Despite their low concentration, they are potent regulators of the physical characteristics of the lipid bilayer nih.gov. This compound, a diacylglycerol featuring two saturated 18-carbon stearic acid chains, can integrate into phospholipid bilayers when the melting temperature of the DAG is near or below that of the bilayer system nih.gov.
The amphipathic nature of lipids is the driving force for the spontaneous formation of bilayers in aqueous environments mdpi.com. The cylindrical shape imparted by the two acyl chains of membrane lipids favors the formation of a bimolecular sheet to shield the non-polar tails from water, which can then fold into vesicles mdpi.com. Phospholipid derivatives of this compound, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are primary components used in the formation of synthetic lipid bilayers and liposomes for research and drug delivery applications mdpi.comnih.gov. The presence of the two saturated stearoyl chains in these molecules allows for tight packing, contributing to the stability of the lipid bilayer.
In model membrane systems, the formation of planar supported lipid bilayers (PSLBs) often utilizes DSPC, a direct derivative of this compound, to study the fundamental properties of biological membranes nih.gov. These model systems are instrumental in understanding the complex interactions between different membrane components.
Investigations into Membrane Fluidity and Curvature Modulation by this compound
The fluidity of a lipid bilayer is significantly influenced by the nature of the acyl chains of its constituent lipids. The presence of the two long, saturated stearic acid chains in this compound leads to a decrease in membrane fluidity. This is because saturated fatty acids can pack together more tightly than unsaturated fatty acids, which have kinks in their hydrocarbon chains mdpi.com. This tight packing increases the van der Waals interactions between the lipid tails, resulting in a more ordered and less fluid membrane state.
A key characteristic of this compound and other DAGs is their molecular shape. The small headgroup size of the glycerol (B35011) backbone compared to the larger cross-sectional area of the two acyl chains gives the molecule a cone-like shape nih.gov. This molecular geometry is a critical factor in the modulation of membrane curvature. Specifically, DAGs favor the formation of negative curvature in lipid monolayers nih.govnih.gov. This property is crucial in various cellular processes that involve changes in membrane shape, such as vesicle formation and fusion. In model systems, the inclusion of DAGs in phospholipid mixtures can drive the transition from a lamellar (flat) phase to inverted nonlamellar hexagonal or cubic phases, which are characterized by high negative curvature nih.gov. The ability of proteins and lipids to redistribute and adapt to changes in membrane shape is fundamental to cellular function biorxiv.org.
Phase Behavior and Domain Formation in 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)-Containing Model Membranes
Cholesterol Interactions and Their Impact on Phase Segregation
Cholesterol is a crucial modulator of the physical properties of eukaryotic cell membranes and has a profound impact on the phase behavior of membranes containing DSPC, the phosphocholine (B91661) derivative of this compound nih.gov. The interaction between DSPC and cholesterol is concentration-dependent and significantly affects phase segregation and domain distribution within the lipid bilayer nih.govnih.gov.
In binary mixtures of DSPC and cholesterol, the presence of cholesterol can suppress the phase segregation of phospholipids (B1166683) and, at high concentrations, can even eliminate the main phase transition of the phospholipid nih.gov. Studies using sum-frequency vibrational spectroscopy (SFVS) on planar supported lipid bilayers have shown that cholesterol influences the asymmetric distribution of phase-segregated phospholipid domains in the two leaflets of the bilayer nih.govnih.gov. At high cholesterol concentrations, an asymmetric distribution can occur, with one leaflet being enriched in cholesterol and depleted in DSPC, while the other leaflet shows the opposite composition nih.gov. This asymmetry is temperature-dependent and can be abolished upon heating nih.gov.
The interaction between DSPC and cholesterol is fundamental to the formation of different lipid phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, which are thought to be the basis for the formation of lipid rafts nih.gov.
Thermodynamic Phase Transitions in this compound Liposomes
Liposomes composed of DSPC exhibit distinct thermotropic phase transitions, which can be characterized using techniques like differential scanning calorimetry (DSC) researchgate.netresearchgate.nettechnologynetworks.commalvernpanalytical.com. Pure DSPC bilayers show a pre-transition and a main phase transition. The main transition corresponds to the melting of the hydrocarbon chains from a more ordered gel phase to a more disordered liquid-crystalline phase researchgate.nettechnologynetworks.com.
The presence of cholesterol significantly alters the thermodynamic properties of DSPC liposomes. As the concentration of cholesterol increases, the main phase transition peak in the DSC thermogram becomes broader and smaller, and the transition temperature is lowered researchgate.net. At a high enough cholesterol concentration (e.g., 50 mol%), the endothermic peak corresponding to the main phase transition can be completely eliminated researchgate.net. This indicates that cholesterol disrupts the cooperative melting of the DSPC acyl chains, leading to a state of intermediate fluidity.
Below is a table summarizing the effect of cholesterol on the main phase transition temperature (Tm) of DSPC liposomes as observed in DSC studies.
| Cholesterol Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy Change (ΔH) | Reference |
|---|---|---|---|
| 0 | 54.5 - 54.8 | High | researchgate.net |
| < 3.5 | Slightly Decreased | Decreased | researchgate.net |
| > 3.5 | Broadened and Lowered | Significantly Decreased | researchgate.net |
| 50 | No endothermic peak observed | N/A | researchgate.net |
Studies on Lipid-Protein and Protein-Protein Interactions in this compound Enriched Systems
The lipid environment of a membrane plays a crucial role in modulating the structure and function of membrane proteins nih.govacs.org. This compound and its derivatives can influence lipid-protein and protein-protein interactions by altering the physical properties of the bilayer, such as thickness, fluidity, and curvature, and by participating in the formation of specialized membrane domains nih.govnih.gov.
The non-ideal mixing of DAGs with phospholipids can lead to the formation of DAG-rich and -poor domains within the membrane, even in the fluid state nih.gov. This lateral segregation of lipids can create specific environments that may preferentially recruit or exclude certain membrane proteins, thereby influencing their interactions and functions. For instance, the activation of enzymes like protein kinase C is thought to be a result of DAG-induced changes in the lipid bilayer, including lateral phase separation nih.gov.
Characterization of Nanodomains and Lipid Rafts
Lipid rafts are considered to be small, dynamic, and ordered membrane domains enriched in sphingolipids and cholesterol mdpi.comnih.govyoutube.com. These domains are thought to serve as platforms for the organization of signaling molecules and for protein sorting nih.gov. The formation of these rafts is driven by the preferential packing of certain lipids, such as those with long, saturated acyl chains, with cholesterol mdpi.com.
While the original lipid raft model focused on sphingolipids, glycerophospholipids with two saturated fatty acid chains, like DSPC, can also participate in the formation of ordered domains mdpi.comresearchgate.net. The tight packing of DSPC with cholesterol contributes to the formation of a liquid-ordered (Lo) phase, which is a hallmark of lipid rafts, coexisting with a more fluid liquid-disordered (Ld) phase nih.govresearchgate.net.
The study of model membranes containing DSPC and cholesterol has been instrumental in characterizing the properties of these nanodomains. These systems allow for the investigation of how lipid composition influences the size, stability, and distribution of lipid rafts, providing insights into the complex organization of biological membranes nih.gov.
Peptide-Induced Remodeling of this compound Model Membranes
The interaction of peptides with lipid bilayers is a fundamental area of research in biophysics, with implications for understanding antimicrobial peptide mechanisms, drug delivery systems, and cellular signaling processes. While extensive research has been conducted on peptide interactions with phospholipid membranes, studies focusing specifically on the remodeling of model membranes composed of this compound (DSG) are less common. However, existing literature on similar lipid systems allows for inferences regarding the potential effects of peptides on DSG-containing membranes.
The introduction of peptides into a lipid bilayer can induce significant structural and dynamic changes. These alterations are governed by a complex interplay of factors including the peptide's amino acid sequence, secondary structure, and hydrophobicity, as well as the lipid's acyl chain length, headgroup composition, and the initial phase state of the membrane.
Research Findings on Peptide-Lipid Interactions:
Studies on various model membranes have demonstrated that peptides can induce a range of remodeling effects, such as:
Membrane Thinning or Thickening: The insertion of a peptide can either disrupt the packing of the lipid acyl chains, leading to a decrease in bilayer thickness, or conversely, cause the chains to become more ordered and extended, resulting in an increase in thickness.
Pore Formation: Many antimicrobial peptides function by forming pores or channels within the lipid bilayer, leading to increased permeability and eventual cell lysis. The morphology of these pores can vary, from well-defined "barrel-stave" or "toroidal" pores to more disordered, transient defects.
Lipid Domain Reorganization: In multi-component membranes, peptides can preferentially interact with specific lipid phases, leading to the reorganization of lipid domains. This can involve the sequestration of certain lipids by the peptide or the induction of phase separation where it was not previously present.
Alteration of Membrane Fluidity: Peptides can modulate the fluidity of the lipid bilayer. Depending on the peptide and the lipid system, this can manifest as an increase or decrease in the mobility of the lipid molecules.
Data from Model Systems:
For instance, AFM studies have visualized the formation of pores and other defects in supported lipid bilayers upon exposure to peptides. ucl.ac.uknih.govucl.ac.uknih.gov These studies provide direct, real-space information on the remodeling process at the nanoscale.
Below is a hypothetical data table illustrating the types of parameters that are typically measured in such studies. Note: This table is illustrative and not based on experimental data for this compound due to the lack of specific literature.
| Peptide | Peptide/Lipid Molar Ratio | Change in Bilayer Thickness (nm) | Pore Diameter (nm) | Lipid Displacement (molecules/peptide) |
| Melittin | 1:100 | -0.5 ± 0.1 | 3-5 | ~10 |
| Alamethicin | 1:50 | -0.3 ± 0.1 | 1.8-2.5 | ~6 |
| Gramicidin A | 1:200 | +0.2 ± 0.05 | 0.4 | ~4 |
Further research is necessary to specifically elucidate the detailed mechanisms and quantitative effects of various peptides on the structure and biophysical properties of this compound model membranes. Such studies would be valuable for a more complete understanding of peptide-lipid interactions and for the rational design of new membrane-active peptides.
Development of Liposomal Delivery Systems for Therapeutic Research
Liposomes, microscopic vesicles composed of a lipid bilayer, are among the most successful nanocarriers for therapeutic applications. They can encapsulate both hydrophilic and lipophilic drugs, protect them from degradation, and modify their pharmacokinetic profiles. Derivatives of this compound are frequently used in these formulations to enhance stability and control drug release.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a phospholipid widely used in liposomal formulations due to its well-defined structure and high purity. mdpi.com A key characteristic of DSPC is its high phase transition temperature (Tm) of 55°C, which means that at physiological body temperature, membranes composed of DSPC are in a rigid, gel-like state. mdpi.comnih.gov This rigidity contributes to the formation of stable, less permeable liposomes, which can prolong the circulation time of encapsulated drugs. nih.gov
The formulation of DSPC liposomes often involves the thin-film hydration method, followed by techniques like extrusion to achieve a uniform size distribution. mdpi.commdpi.comtandfonline.com Cholesterol is almost always included in DSPC liposome (B1194612) formulations. mdpi.comnih.gov It inserts into the phospholipid bilayer, modulating membrane fluidity and further enhancing stability by reducing the permeability of the membrane to encapsulated molecules. mdpi.comnih.gov For instance, the commercial liposomal drug DaunoXome® is formulated with DSPC and cholesterol in a 2:1 molar ratio. nih.gov
The characterization of these liposomes is a critical step to ensure their quality and predictive performance. Key parameters evaluated are summarized in the table below.
| Characteristic | Description | Common Measurement Techniques | Significance in Research |
| Particle Size & Distribution | The average diameter and uniformity of the liposome population. | Dynamic Light Scattering (DLS) | Influences in vivo circulation time, biodistribution, and cellular uptake. nih.gov |
| Zeta Potential | The electrical charge at the surface of the liposome. | Laser Doppler Velocimetry | Affects liposome stability in suspension (prevents aggregation) and interactions with biological membranes. tandfonline.com |
| Encapsulation Efficiency (%EE) | The percentage of the initial drug that is successfully entrapped within the liposomes. | Chromatography, Spectrophotometry | Determines the drug payload and the efficiency of the formulation process. mdpi.comtandfonline.com |
| Thermotropic Behavior | The phase transition temperature (Tm) of the lipid bilayer. | Differential Scanning Calorimetry (DSC) | Confirms the physical state of the bilayer and the influence of incorporated drugs or other lipids. chemicalbook.com |
| Morphology | The shape and surface features of the liposomes. | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Visual confirmation of vesicle formation and integrity. chemicalbook.com |
This table outlines the primary characteristics analyzed during the development of DSPC-based liposomes for research purposes.
A primary goal in liposome design is to maximize the amount of encapsulated therapeutic agent and to control its release at the desired site and time. The encapsulation efficiency (%EE) and release kinetics are significantly influenced by the physicochemical properties of the drug and the liposomal composition. tandfonline.comnih.gov
For hydrophilic drugs, which are encapsulated in the aqueous core, strategies to improve %EE often involve maximizing the internal volume or using active loading techniques. nih.gov One such active method is the ammonium sulfate gradient approach, where a pH gradient is created across the liposome membrane, driving the drug into the core and leading to its precipitation and retention. mdpi.com For charged drugs, incorporating an oppositely charged lipid can enhance encapsulation through electrostatic interactions. For example, including the anionic phospholipid egg phosphatidylglycerol (EPG) in a DSPC formulation was shown to significantly increase the encapsulation of a positively charged mitoxantrone conjugate. mdpi.com
Controlled release from DSPC-based liposomes is largely dictated by the stability and low permeability of the lipid bilayer. nih.gov The combination of DSPC and cholesterol creates a rigid membrane that minimizes drug leakage, resulting in a sustained-release profile. tandfonline.comtandfonline.com Research has shown that lipid composition has a significant effect on drug incorporation and that release kinetics can be modified by optimizing this composition. tandfonline.comtandfonline.com For instance, temperature-sensitive liposomes can be engineered by mixing DSPC with a phospholipid that has a lower Tm, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). nih.gov This creates a formulation that is stable at body temperature but becomes permeable and releases its contents when exposed to mild hyperthermia at a target site. nih.gov
Utilization in Nanotechnology-Based Drug Delivery Research
Beyond conventional liposomes, derivatives of this compound are integral to more complex nanostructures, particularly lipid nanoparticles (LNPs), which have become the leading platform for the delivery of nucleic acids. myskinrecipes.com
Lipid nanoparticles are the delivery vehicle behind the successful mRNA vaccines for COVID-19. nih.govpharmaexcipients.com These advanced systems are specifically designed to encapsulate and protect fragile nucleic acid cargo like messenger RNA (mRNA) or plasmid DNA (pDNA), deliver it into cells, and facilitate its release into the cytoplasm to exert its therapeutic or prophylactic effect. nih.gov
A typical LNP formulation consists of four key lipid components, with DSPC playing the role of a "helper lipid". nih.govfrontiersin.org
| LNP Component | Example | Primary Function in Nucleic Acid Delivery | Typical Molar % |
| Ionizable Cationic Lipid | DLin-MC3-DMA, SM-102 | Positively charged at low pH to bind nucleic acids during formulation and facilitate endosomal escape inside the cell. nih.gov | ~50% |
| Helper Lipid | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | Provides structural stability to the LNP. Its high melting point (55°C) contributes to particle integrity and increased circulation time. frontiersin.org | ~10% |
| Sterol | Cholesterol | Fills gaps in the lipid structure, enhancing stability and promoting membrane fusion for endosomal escape. mdpi.comnih.gov | ~38.5% |
| PEGylated Lipid | DMG-PEG 2000 | Forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing clearance by the immune system, thereby extending circulation half-life. nih.govfrontiersin.org | ~1.5% |
This table details the components of a standard lipid nanoparticle (LNP) formulation used for delivering nucleic acids like mRNA, highlighting the structural role of DSPC. Molar percentages are approximate and can vary between formulations. nih.gov
The precise ratio of these components is crucial for creating small, stable particles with high encapsulation efficiency and potent delivery capability. nih.gov DSPC's role is primarily structural; its cylindrical shape and saturated acyl chains contribute to a stable particle that effectively protects the nucleic acid cargo from enzymatic degradation in the bloodstream. frontiersin.orgmedchemexpress.com
The surface modification of nanocarriers with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely used strategy to improve their pharmacokinetic properties. PEGylation creates a hydrophilic layer that sterically hinders the binding of plasma proteins (opsonins), which would otherwise mark the nanoparticles for rapid clearance by phagocytic cells of the reticuloendothelial system, primarily in the liver and spleen. nih.gov
While PEGylated derivatives of phosphoethanolamine (like DSPE-PEG) are common, research has also explored the use of other phospholipids. Studies involving 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) in PEGylated nanoemulsions have revealed a significant benefit in modulating pharmacokinetics. researchgate.netnih.gov Specifically, the inclusion of DSPG was found to weaken the "accelerated blood clearance (ABC) phenomenon". researchgate.netnih.gov The ABC phenomenon occurs upon repeated administration of PEGylated nanocarriers, where the first dose elicits an immune response (production of anti-PEG IgM antibodies) that causes the second dose to be cleared from circulation much more rapidly. nih.gov Research indicates that DSPG may mask the interface between the PEG chain and the lipid anchor, inhibiting the binding of these antibodies and thus preserving the long-circulating nature of the nanocarrier upon subsequent injections. researchgate.netnih.gov
Research into Targeted Delivery Mechanisms Facilitated by this compound Derivatives
To enhance therapeutic efficacy and reduce off-target effects, research has focused on developing nanocarriers that can actively target specific cells or tissues. This is often achieved by decorating the surface of the nanoparticle with targeting moieties that bind to receptors overexpressed at the disease site. mdpi.com
Derivatives of this compound play a key role in these strategies. For example, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is frequently used as an anchor to attach targeting ligands to the liposome or LNP surface. researchgate.net The primary amine group of the ethanolamine headgroup provides a convenient chemical handle for covalently coupling molecules such as antibodies, peptides, or small molecules. researchgate.net These attached ligands can then direct the nanocarrier to specific cell types, for instance, cancer cells overexpressing a particular receptor.
In addition to active targeting, certain lipid compositions can facilitate passive targeting to specific cell populations. Research has shown that liposomes formulated with the anionic lipid 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) can induce an antigen-specific immune tolerance. nih.gov The mechanism involves the formation of a protein corona around the DSPG-liposomes in the bloodstream, which includes complement component C1q. This complex is then recognized and taken up by antigen-presenting cells via scavenger receptors, effectively targeting the liposomal cargo to these specific immune cells. nih.gov This approach was successfully used in a research model to deliver an antigen that reduced atherosclerotic plaque formation. nih.gov
Analytical Methodologies and Lipidomics Research Involving 1,2 Distearoyl Sn Glycerol
Application of 1,2-Distearoyl-sn-glycerol as an Internal Standard in Lipid Analysis
In the quantitative analysis of lipids, the use of an appropriate internal standard (IS) is crucial for correcting variations in sample extraction, processing, and instrument response. This compound (DSG), a saturated diacylglycerol, serves as a valuable internal standard for the quantification of various DAG molecular species and other phospholipids (B1166683). medchemexpress.comnih.gov Its chemical stability and structural similarity to endogenous DAGs make it an ideal candidate for this purpose.
Researchers have successfully employed this compound to determine the total amount and concentration of individual DAG species in complex biological matrices. For instance, in studies of rat brain tissue, DSG was added during lipid extraction to quantify approximately 30 different molecular species of DAG. nih.gov Similarly, it was used to measure quantitative changes in the mass of DAG species in human neuroblastoma cells following muscarinic receptor activation. nih.gov The known quantity of the added DSG allows for accurate normalization of the signals from the endogenous lipids being measured, thereby ensuring reliable quantification across different samples and experiments.
Table 1: Application of this compound as an Internal Standard
| Research Area | Biological System | Analyte(s) Quantified | Reference |
| Neurochemistry | Rat Brain | Molecular species of diacylglycerol (DAG) and other phospholipids | medchemexpress.comnih.gov |
| Cell Signaling | Human SK-N-SH Neuroblastoma Cells | Total mass and molecular species of 1,2-diacyl-sn-glycerol (DAG) and phosphatidic acid (PA) | nih.gov |
| General Lipidomics | Various | Diacylglycerols and other lipid classes | uni-graz.at |
Advanced Spectrometric Techniques for this compound Profiling
Mass spectrometry-based techniques are at the forefront of lipidomics, providing unparalleled sensitivity and specificity for the analysis of individual lipid species like this compound.
Mass spectrometry (MS) is indispensable for the structural characterization of lipids. When coupled with tandem mass spectrometry (MS/MS), it allows for the differentiation of isobaric (same mass) and isomeric (same chemical formula, different structure) lipid species. semanticscholar.org In the analysis of diacylglycerols, electrospray ionization (ESI) is commonly used to generate charged molecules, often as ammonium adducts ([M+NH₄]⁺), which are then subjected to fragmentation. nih.gov
Collision-induced dissociation (CID) of the [M+NH₄]⁺ ions of DAGs in a tandem mass spectrometer results in characteristic neutral losses corresponding to the fatty acyl groups. nih.gov Specifically, the neutral loss corresponds to the mass of the free carboxylic acid plus ammonia (RCOOH + NH₃). nih.gov By performing a neutral loss scan for specific fatty acyl groups, researchers can quantitatively analyze changes in DAG species that contain those acyl chains. nih.gov This method is highly effective for identifying the fatty acid constituents at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. nih.govacs.org
Table 2: Characteristic Neutral Losses in MS/MS of Diacylglycerol [M+NH₄]⁺ Ions
| Fatty Acyl Group (Carbon:Double Bond) | Neutral Loss (mass units) |
| 14:0 (Myristic) | 245 |
| 16:1 (Palmitoleic) | 271 |
| 16:0 (Palmitic) | 273 |
| 18:3 (Linolenic) | 295 |
| 18:2 (Linoleic) | 297 |
| 18:1 (Oleic) | 299 |
| 18:0 (Stearic) | 301 |
| 20:5 (Eicosapentaenoic) | 319 |
| 20:4 (Arachidonic) | 321 |
| 22:6 (Docosahexaenoic) | 345 |
| Data derived from studies on glycerolipid fragmentation. nih.gov |
While mass spectrometry provides structural information, chromatographic separation is essential for resolving complex lipid mixtures and separating isomers prior to MS analysis.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a cornerstone of lipid analysis. Both normal-phase and reversed-phase HPLC can effectively separate DAG species. Normal-phase HPLC can separate 1,2- and 1,3-DAG regioisomers, particularly after derivatization of the free hydroxyl group. nih.gov Reversed-phase HPLC separates DAGs based on the length and degree of unsaturation of their fatty acyl chains. researchgate.net This technique has been shown to resolve positional isomers of DAGs, with 1,3-isomers typically eluting before their 1,2-counterparts with the same acyl chains. researchgate.net For example, 1,3-distearin elutes before 1,2-distearoyl-rac-glycerol in reversed-phase systems. researchgate.net
Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): UHPSFC has emerged as a powerful and "green" alternative to LC for lipid analysis. nih.govresearchgate.net Using supercritical carbon dioxide as the primary mobile phase, UHPSFC offers high separation efficiency, shorter analysis times, and reduced organic solvent consumption. nih.govagilent.comspringernature.com This technique is particularly well-suited for separating nonpolar and moderately polar lipids. nih.gov Importantly, UHPSFC can effectively separate DAG regioisomers, making it possible to distinguish between 1,2- and 1,3-diacylglycerols. agilent.com UHPSFC-MS methods have been developed that can separate numerous lipid classes, including DAGs, in a single, rapid analysis of under 10 minutes. oup.comnih.govupce.czresearchgate.net
Spectroscopic and Microscopic Techniques for Studying this compound in Membranes
Beyond identification and quantification, understanding the biophysical behavior of this compound within lipid membranes is critical. Spectroscopic and microscopic techniques provide insights into how this molecule influences membrane structure and protein interactions.
Fluorescence Resonance Energy Transfer (FRET) is a photophysical process that functions as a "spectroscopic ruler," detecting the proximity of two fluorescent molecules (a donor and an acceptor) on a scale of 1-10 nanometers. nih.govfrontiersin.orgfrontiersin.org This distance sensitivity is ideal for studying nanoscale phenomena in membranes, such as the formation of lipid domains (rafts) and protein-lipid interactions. nih.govfrontiersin.orgfrontiersin.org
In membrane biophysics, FRET can be used to study the lateral organization of lipids and the selectivity of proteins for particular lipids. nih.govnih.gov For example, FRET assays can reveal the preference of a protein for domains enriched in specific lipids, such as the saturated phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which is structurally similar to this compound. nih.govfrontiersin.orgfrontiersin.org The introduction of diacylglycerols like this compound into a model membrane can alter its physical properties, leading to changes in domain organization or protein binding, which can be quantitatively monitored by changes in FRET efficiency between labeled probes. nih.govnih.gov
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of membrane surfaces at the nanometer scale under physiological conditions. researchgate.netnih.gov It is a powerful tool for studying the physical properties of model membranes and observing the formation of lipid domains. nih.gov AFM can detect differences in the height and mechanical properties of different lipid phases. For instance, in mixed lipid bilayers, domains rich in saturated lipids like dipalmitoylphosphatidylcholine (DPPC) appear taller than the surrounding fluid membrane areas. nih.gov
The incorporation of this compound into a model lipid bilayer can induce changes in membrane topography and mechanics. AFM can be used to visualize these effects directly, such as the formation, size, and shape of lipid domains promoted by the presence of the diacylglycerol. nih.govnih.gov Furthermore, AFM-based force spectroscopy can probe the nanomechanical stability of the membrane, revealing how this compound affects properties like membrane stiffness or the force required to puncture the bilayer. mdpi.com This provides direct evidence of the structural impact of this compound on membrane organization.
Sum-Frequency Vibrational Spectroscopy (SFVS) for Interfacial Analysis
Sum-Frequency Vibrational Spectroscopy (SFVS), also known as Sum-Frequency Generation (SFG) Spectroscopy, is a powerful, non-linear optical technique used for probing the molecular structure and orientation of molecules at interfaces. aip.orgosu.edu As a second-order non-linear optical process, SFVS is inherently surface-specific for media that are centrosymmetric, such as bulk liquids or gases, meaning that signals are primarily generated from the interface where this symmetry is broken. aip.org This specificity makes it an ideal tool for investigating the interfacial properties of lipids like this compound at boundaries such as the air-water or solid-liquid interface.
The technique involves overlapping two laser beams—one at a fixed visible frequency (ω_vis) and another at a tunable infrared frequency (ω_IR)—at the interface of interest. osu.edu When the IR frequency matches a vibrational mode of the interfacial molecules, a coherent sum-frequency signal (ω_SFG = ω_vis + ω_IR) is generated. osu.edu The intensity of this signal is significantly enhanced, providing a vibrational spectrum of the molecules at the interface. aip.org For a vibrational mode to be SFVS-active, it must be both infrared (IR) and Raman active. aip.org
In the context of this compound, SFVS provides detailed insights into the orientation and conformation of both the glycerol backbone and the two stearoyl acyl chains at an interface. By analyzing the intensity and polarization of different vibrational modes, researchers can deduce the molecular arrangement.
Detailed Research Findings from SFVS Analysis of Related Lipids:
While specific SFVS studies focusing exclusively on this compound are not extensively documented in readily available literature, a wealth of information can be derived from studies on structurally similar lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), and glycerol itself. These studies establish the analytical framework for interpreting the SFVS spectra of diacylglycerols.
Acyl Chain Conformation and Orientation: The C-H stretching region of the vibrational spectrum (approximately 2800–3000 cm⁻¹) is particularly informative for determining the order and orientation of the stearoyl chains. The relative intensities of the symmetric (ss) and asymmetric (as) stretching modes of the methylene (CH₂) and methyl (CH₃) groups are sensitive to the conformational order (i.e., the number of gauche defects) and the tilt angle of the alkyl chains with respect to the surface normal. For instance, in well-ordered, all-trans lipid monolayers, the CH₂ symmetric and asymmetric stretching peaks are typically weak, while the CH₃ modes are prominent. The tilt angle of the terminal methyl group can be calculated from spectra taken with different polarization combinations (e.g., SSP, SPS, PPP), which in turn allows for the determination of the entire alkyl chain's tilt angle. aip.org
Glycerol Backbone and Headgroup Region: The glycerol backbone can also be probed using SFVS. Studies on the glycerol/air interface have identified distinct peaks for the CH₂ and CH groups of the glycerol molecule. researchgate.net The orientation of these groups can be determined, revealing how the backbone is structured at the interface. researchgate.net Furthermore, the O-H stretching region (approximately 3000-3600 cm⁻¹) provides information on the hydrogen-bonding environment of the glycerol's hydroxyl group and any associated water molecules. osu.edunih.gov For example, SFVS spectra of water at a lipid interface often show two broad peaks, typically around 3200-3300 cm⁻¹ and 3400-3500 cm⁻¹, corresponding to different hydrogen-bonding environments. nih.gov A weaker peak sometimes observed at higher frequencies (e.g., 3590 cm⁻¹) has been attributed to water molecules coupled directly to the glycerol backbone. nih.gov
The table below summarizes typical vibrational modes relevant to the SFVS analysis of a this compound monolayer at an aqueous interface.
| Vibrational Mode | Typical Frequency (cm⁻¹) | Assignment | Interfacial Information Provided |
| CH₃ ss | ~2875 | Methyl Symmetric Stretch | Orientation of the terminal end of the acyl chains |
| CH₃ as | ~2960 | Methyl Asymmetric Stretch | Orientation and rotational freedom of the terminal CH₃ group |
| CH₂ ss | ~2850 | Methylene Symmetric Stretch | Conformational order (gauche defects) of the acyl chains |
| CH₂ as | ~2920 | Methylene Asymmetric Stretch | Conformational order (gauche defects) of the acyl chains |
| OH Stretch (ice-like) | ~3250 | Hydrogen-bonded OH | Strongly hydrogen-bonded water network near the glycerol headgroup |
| OH Stretch (liquid-like) | ~3450 | Hydrogen-bonded OH | More weakly hydrogen-bonded or disordered water at the interface |
| Glycerol-coupled OH | ~3590 | Water OH Stretch | Water molecules directly interacting with the glycerol backbone |
Emerging Research Frontiers and Translational Potential of 1,2 Distearoyl Sn Glycerol
Investigation of 1,2-Distearoyl-sn-glycerol in Disease Models
The unique physicochemical properties of this compound have made it a valuable component in developing advanced therapeutic and research models for a range of diseases.
Atherosclerosis, a primary cause of cardiovascular disease, is increasingly understood as a condition with a significant inflammatory component nih.gov. Research has explored immunomodulatory strategies to mitigate the chronic inflammation that drives plaque formation. One promising approach involves the use of liposomes containing the anionic phospholipid 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG), a derivative of this compound.
Studies have shown that these DSPG-containing liposomes can induce antigen-specific regulatory T cells (Tregs), which are crucial for immune tolerance nih.gov. When loaded with an antigen derived from low-density lipoprotein (LDL), the primary autoantigen in atherosclerosis, these liposomes have demonstrated a significant therapeutic effect in animal models. Vaccination of atherosclerotic mice with DSPG-liposomes encapsulating an LDL-derived peptide antigen resulted in a 50% reduction in plaque formation nih.gov. Furthermore, the treatment led to plaque stabilization and a decrease in serum cholesterol concentrations nih.gov.
The mechanism behind this effect involves the protein corona that forms on the liposomes in circulation. The uptake of these liposomes by antigen-presenting cells is mediated by complement component 1q (C1q) and scavenger receptors nih.gov. This targeted uptake and subsequent antigen presentation promote the generation of Tregs specific to the liposomal cargo, thereby suppressing the autoimmune response against oxidized LDL that contributes to atherosclerosis. These findings highlight the potential of DSPG-liposomes as a sophisticated delivery system for vaccination strategies against atherosclerosis nih.gov.
| Compound/System | Disease Model | Key Finding | Mechanism of Action | Potential Application |
|---|---|---|---|---|
| 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) Liposomes | Atherosclerotic Mice | 50% reduction in plaque formation, plaque stabilization, and reduced serum cholesterol. nih.gov | Induction of antigen-specific regulatory T cells (Tregs) via targeted uptake by antigen-presenting cells. nih.gov | Vaccination and immunomodulatory therapy against atherosclerosis. nih.gov |
Cystic fibrosis (CF) is characterized by the accumulation of thick, sticky mucus in the airways, leading to chronic infections and progressive lung damage. A key issue in CF is an imbalance in the biochemical components of the mucus, including a relative decrease in surface-active phospholipids (B1166683) like phosphatidylglycerol. This contributes to the high adhesiveness and impaired clearance of CF mucus.
Research has shown that adding liposomes of distearoyl phosphatidylglycerol (DSPG) to the surface of CF mucus can significantly improve its properties. In one study, DSPG liposomes decreased the work of adhesion of CF mucus and accelerated its transport rate by ciliary activity technion.ac.il. Notably, the cough clearance of CF mucus was significantly improved in the presence of DSPG liposomes, with the effect being more pronounced than with water alone technion.ac.il. This suggests that DSPG liposomes could act as a lubricating agent to enhance both mucociliary and cough clearance in individuals with CF technion.ac.il.
More recent research has explored the use of hybrid lipid-polymer nanoparticles for delivering siRNA therapies to the lungs to tackle the CF mucus barrier. These nanoparticles have been formulated with a lipid shell that includes 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) nih.gov. The goal of such systems is to overcome the mucus barrier to effectively deliver gene-silencing therapies to the airway epithelium nih.gov.
| Compound/System | Area of Research | Key Finding | Potential Application |
|---|---|---|---|
| Distearoyl phosphatidylglycerol (DSPG) Liposomes | Mucus Properties | Decreased mucus adhesion and improved transport and cough clearance. technion.ac.il | Therapeutic lubricating agent to improve mucus clearance. technion.ac.il |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG (DSPE-PEG) Nanoparticles | siRNA Delivery | Component of a hybrid nanoparticle shell designed to penetrate the CF mucus barrier. nih.gov | Advanced delivery system for inhaled gene therapies. nih.gov |
1,2-Diacylglycerols (DAGs), including this compound, are crucial signaling molecules formed through the hydrolysis of phospholipids in cell membranes. A primary function of DAGs is the activation of Protein Kinase C (PKC), an enzyme that plays a pivotal role in cellular regulation, signal transduction, and, significantly, tumor promotion nih.gov. The activation of PKC by DAGs is a highly specific process, requiring particular structural features of the DAG molecule, including both carbonyl moieties of the oxygen esters and the 3-hydroxyl group mdpi.com.
While direct studies on this compound as a tumor promoter are limited, research on structurally similar synthetic DAGs provides insight into its potential role. For instance, sn-1,2-didecanoylglycerol has been identified as a complete tumor promoter in mouse skin.
In the realm of cancer therapy, derivatives of this compound are being utilized in advanced drug delivery systems. Specifically, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a key component in temperature-sensitive liposomal formulations. These liposomes are designed to enhance permeability and release their therapeutic payload under mild hyperthermic conditions, allowing for targeted drug delivery to tumors nih.gov.
| Compound/System | Area of Research | Key Finding | Mechanism/Application |
|---|---|---|---|
| 1,2-Diacylglycerols (general class) | Tumor Promotion | Activate Protein Kinase C (PKC), a key enzyme in tumor promotion. nih.gov | Understanding the molecular basis of tumor promotion. |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Cancer Therapy | Used as a component in temperature-sensitive liposomes for targeted drug delivery. nih.gov | Enhances permeability and drug release in tumors under mild hyperthermia. nih.gov |
Innovations in Bioreactor and Microfluidic Device Applications for this compound Liposome (B1194612) Synthesis
The synthesis of liposomes, which are well-established as biocompatible drug delivery vehicles, has traditionally relied on time-consuming and often difficult-to-control bulk manufacturing methods. Recent innovations, particularly in the fields of bioreactors and microfluidics, are revolutionizing the production of liposomes, including those containing derivatives of this compound.
Microfluidic devices offer precise control over the mixing of liquids and efficient heat transfer, making them highly effective for producing liposomes with consistent size and properties. These "lab-on-a-chip" platforms enable the rapid, one-step fabrication and loading of nanoscale liposomes. For example, a double flow-focusing microfluidic geometry has been used for the sub-hour synthesis of tunable liposomes using 1,2-distearoyl-sn-glycero-3-phosphocholine as the bilayer constituent. This approach allows for controlled loading of therapeutic agents and investigation into the effects of lipid concentration and flow rate on liposome diameter.
The use of microfluidics for liposome synthesis presents several advantages over conventional methods, including continuous and high-throughput production, reduced processing steps, and cost-effective fabrication. This technology is particularly efficient at producing liposomes of a desired size, which can reduce the need for subsequent sizing procedures that are common in industrial manufacturing.
Future Directions in this compound Research and Methodological Advancements
The future of research on this compound and other diacylglycerols is poised for significant advancement, driven by their diverse biological functions and therapeutic potential. A key area of future inquiry will likely focus on harnessing the immunomodulatory properties of DAG-containing liposomes. The ability to induce specific immune tolerance, as seen in atherosclerosis models, opens up possibilities for treating other autoimmune and inflammatory diseases.
Further exploration into the role of DAGs in cellular signaling pathways is also anticipated. For instance, inhibiting diacylglycerol kinase (DGK), which negatively regulates DAG signaling, is being investigated as a way to enhance the anti-cancer effects of immune cells like natural killer (NK) cells nih.gov. This suggests that modulating the levels of specific DAGs like this compound could become a novel therapeutic strategy.
Methodological advancements will be crucial for this future research. The continued development of sophisticated analytical techniques will allow for more precise measurement and characterization of different DAG species within cells and tissues. Furthermore, progress in metabolic engineering and biotechnology may enable the tailored synthesis of specific DAGs, potentially leading to the production of novel therapeutic agents and functional food ingredients nih.govunimelb.edu.au. The unique physicochemical properties of DAGs are also being explored for applications in the food industry, where they can be used as structuring agents in oleogels and as emulsifiers, offering a platform for the development of healthier food products technion.ac.il.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 1,2-Distearoyl-sn-glycerol in lipid mixtures?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze stereochemistry and acyl chain positions using H and C NMR chemical shifts (e.g., δ 4.1–4.3 ppm for glycerol backbone protons) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns identifying stearoyl chains (e.g., m/z 605.6 [M+H]) .
- X-ray Diffraction (XRD) : Determine crystalline phase behavior, particularly in binary lipid systems (e.g., double chain-length structures with 4.1 nm spacing) .
Q. How is this compound synthesized for laboratory use?
- Methodological Answer :
- Step 1 : Protect glycerol’s hydroxyl groups using isopropylidene or acetyl groups to ensure regioselective acylation .
- Step 2 : React with stearoyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature).
- Step 3 : Deprotect using acidic hydrolysis (e.g., HCl in methanol) or enzymatic cleavage .
- Purification : Use silica gel chromatography with gradients of chloroform/methanol .
Q. What experimental conditions optimize solubility for lipid bilayer studies?
- Methodological Answer :
- Solvent Systems : Use chloroform:methanol (2:1 v/v) for stock solutions. For aqueous dispersions, employ co-solvents like ethanol (≤5% v/v) and sonicate above the lipid’s phase transition temperature (~55°C for stearoyl chains) .
- Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy using pyrene as a probe .
Advanced Research Questions
Q. How to resolve contradictions in thermal phase behavior data for this compound-containing systems?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Compare heating/cooling rates (e.g., 1°C/min vs. 5°C/min) to identify metastable phases (e.g., αC and β’C polymorphs) .
- Synchrotron XRD : Capture time-resolved data during phase transitions to detect transient structures (e.g., metastable molecular compounds in PPO/POP mixtures) .
- Statistical Analysis : Apply Avrami models to kinetic data for nucleation and growth mechanisms .
Q. Why do stereospecific syntheses of this compound yield low enantiomeric purity, and how can this be improved?
- Methodological Answer :
- Issue : Competing acyl migration during deprotection steps reduces sn-1,2 specificity.
- Solution :
- Use enzymatic catalysis (e.g., lipases with sn-1,3 selectivity) to minimize migration .
- Optimize phosphate trichloroacetimidate activation for stereospecific galactosylation (e.g., 85% yield with <5% side products) .
- Monitor reaction progress via TLC (Rf 0.4 in hexane:ethyl acetate 7:3) .
Q. How to validate this compound’s role in immunostimulatory pathways?
- Methodological Answer :
- In Vitro Models : Use TLR4-transfected HEK293 cells with NF-κB luciferase reporters to quantify agonist activity .
- Structural Analogues : Compare activity of this compound derivatives (e.g., phosphorylated vs. non-phosphorylated forms) .
- Dose-Response : Test concentrations from 1–100 µM and measure cytokine secretion (IL-6, TNF-α) via ELISA .
Data Contradiction Analysis
Q. Conflicting reports on lipid bilayer stability: How to reconcile discrepancies between DSC and fluorescence anisotropy data?
- Methodological Answer :
- DSC Limitations : Detects bulk phase transitions but may miss nanoscale heterogeneity. Pair with fluorescence anisotropy using DPH probes to assess local membrane order .
- Sample Preparation : Ensure consistent hydration levels (e.g., 50% relative humidity) and avoid thermal cycling artifacts .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
